![molecular formula C8H7ClF2O3S B1401101 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride CAS No. 293299-90-8](/img/structure/B1401101.png)
4-Ethoxy-2,3-difluorobenzenesulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride typically involves the reaction of 4-ethoxy-2,3-difluorobenzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,3-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Major Products Formed
Sulfonamide derivatives: Formed when reacting with amines.
Sulfonate ester derivatives: Formed when reacting with alcohols.
Sulfonothioate derivatives: Formed when reacting with thiols.
Scientific Research Applications
Organic Synthesis
The compound is primarily used as an intermediate in the synthesis of various organic molecules. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. Common applications include:
- Synthesis of Sulfonamides: 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride can be converted into sulfonamides through reaction with amines. This transformation is crucial for developing pharmaceuticals with antibacterial properties.
- Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form complex organic structures. These reactions are often catalyzed by palladium-based catalysts and are essential for creating diverse chemical libraries for drug discovery.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound serves as a building block for the development of various bioactive molecules:
- Antimicrobial Agents: Research has shown that derivatives of this sulfonyl chloride exhibit significant antimicrobial activity against resistant bacterial strains, making them potential candidates for new antibiotics.
- Anticancer Compounds: Studies have indicated that compounds derived from this compound demonstrate cytotoxic effects on cancer cell lines, suggesting their utility in anticancer drug development.
Material Science
The compound's reactivity allows it to be employed in developing advanced materials:
- Polymers and Coatings: The introduction of sulfonyl groups into polymer backbones can enhance their thermal stability and mechanical properties. This application is particularly relevant in creating high-performance coatings and adhesives.
- Fluorinated Materials: The presence of fluorine atoms can modify the physical and chemical properties of materials, such as increasing hydrophobicity or altering solubility profiles.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential and utility of this compound:
- Anticancer Activity: A study demonstrated that sulfonamide derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.
- Antimicrobial Efficacy: Another investigation explored the antimicrobial properties of these compounds against resistant strains of bacteria, showing promising results that warrant further exploration in clinical settings.
- Fluorinated Drug Development: The introduction of fluorine into bioactive molecules often results in enhanced biological activity. Compounds containing both sulfonyl and fluorine functionalities have been shown to improve pharmacokinetic properties, making them attractive candidates for drug development.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2,3-difluorobenzenesulfonyl chloride
- 4-Ethoxy-2,3-dichlorobenzenesulfonyl chloride
- 4-Ethoxy-2,3-difluorobenzenesulfonyl fluoride
Uniqueness
4-Ethoxy-2,3-difluorobenzenesulfonyl chloride is unique due to the presence of both ethoxy and difluoro substituents on the benzene ring, which can influence its reactivity and the properties of the resulting derivatives. The combination of these substituents can lead to unique chemical and physical properties, making it valuable in specific synthetic applications .
Biological Activity
4-Ethoxy-2,3-difluorobenzenesulfonyl chloride (CAS No. 293299-90-8) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes an ethoxy group and two fluorine atoms on a benzene ring, contributing to its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClF2O2S. The presence of the sulfonyl chloride functional group makes it a potent electrophile, capable of participating in various chemical reactions.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an enzyme inhibitor, as well as its applications in medicinal chemistry. The following sections detail specific findings related to its biological effects.
Enzyme Inhibition
- Mechanism of Action : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer pathways. Its sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to enzyme inactivation.
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Case Studies :
- A study demonstrated that derivatives of sulfonyl chlorides exhibit significant inhibition against various kinases involved in cancer progression. For instance, modifications to the structure can enhance selectivity and potency against targets like PI3K and mTOR pathways .
- In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by blocking critical signaling pathways .
Antimicrobial Properties
Research has also explored the antimicrobial properties of this compound. Preliminary findings suggest that it may possess activity against certain bacterial strains, although detailed studies are still required to confirm these effects.
Research Findings and Data Tables
The following table summarizes key research findings related to the biological activity of this compound:
Properties
IUPAC Name |
4-ethoxy-2,3-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-2-14-5-3-4-6(15(9,12)13)8(11)7(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFHCUSEFPDMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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